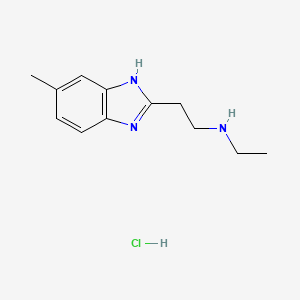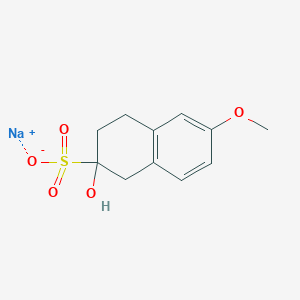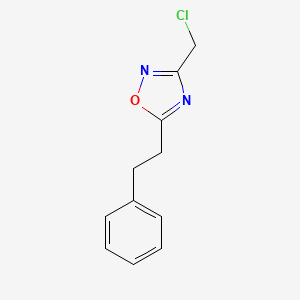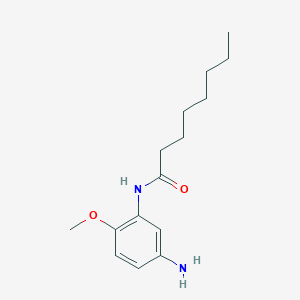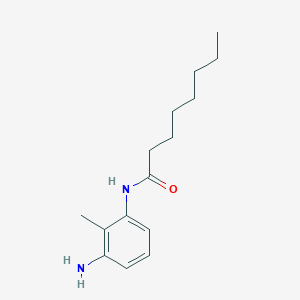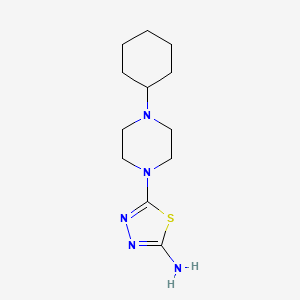
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
描述
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine (5-CHPTD) is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amine derivative of a piperazine and a thiadiazole, and it has been used in a variety of laboratory experiments for its unique properties.
科学研究应用
Serotonin Receptor Binding
This compound has been identified as a highly selective ligand towards the 5-HT1A receptor, a subtype of serotonin receptor . This receptor plays a crucial role in the central nervous system and is implicated in various conditions such as anxiety, depression, and schizophrenia. The binding affinity of this compound suggests potential applications in the development of new therapeutic agents targeting these disorders.
Anti-inflammatory and Analgesic Applications
Modifications of thiazol-2-amine derivatives have shown promise in the treatment of pain and inflammation . The structural features of these compounds, including the thiadiazol-2-amine moiety, contribute to their activity as COX-2 inhibitors, offering a pathway to develop new non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxic Activity
Derivatives of piperazin-1-yl)methanone, which share a similar piperazine scaffold with the compound , have been designed and evaluated for their cytotoxic activity against various cancer cell lines . This suggests that the compound could be a valuable lead structure in anticancer drug design.
Neuroscience Research
Piperazine derivatives are known to exhibit antidepressant-like activities . Given the structural similarity, “5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine” could be explored for its potential effects on the central nervous system, possibly as a new class of antidepressants or anxiolytics.
Molecular Biology
In molecular biology, the compound could be used as an intermediate in the synthesis of more complex molecules. Its ability to bind to various receptors and enzymes could make it a useful tool in studying protein-ligand interactions and in the development of assays for biological testing .
Chemistry Research
In the field of chemistry, this compound could serve as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its unique structure allows for various substitutions and modifications, enabling the creation of novel molecules with potential applications in medicinal chemistry and materials science .
Tubulin Polymerization Inhibition
Compounds with a piperazine ring have been studied for their ability to inhibit tubulin polymerization, an important target for anticancer therapies . “5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine” could be investigated for similar bioactivities, contributing to the development of new chemotherapeutic agents.
Drug Development
The compound’s structure is conducive to forming hydrogen bonds, which is a desirable feature in drug design. It could be used as a scaffold for developing drugs with improved pharmacokinetic and pharmacodynamic properties, particularly in the realm of G protein-coupled receptor (GPCR) targeting drugs .
作用机制
Target of Action
The primary target of 5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is the thrombopoietin receptor (c-Mpl) . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This results in an increased production of platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by 5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine leads to the stimulation of the JAK-STAT signaling pathway . This pathway is crucial for cell growth, differentiation, and survival . The activation of this pathway results in the production of more platelets from megakaryocytes .
Pharmacokinetics
It is known that the compound isorally bioavailable . This means that it can be taken by mouth and absorbed into the body to exert its effects .
Result of Action
The result of the action of 5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is an increase in the number of platelets . This increase in platelets can help to reduce the risk of bleeding, particularly in patients with thrombocytopenia, a condition characterized by low platelet counts .
属性
IUPAC Name |
5-(4-cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5S/c13-11-14-15-12(18-11)17-8-6-16(7-9-17)10-4-2-1-3-5-10/h10H,1-9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJEAHQWAHERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



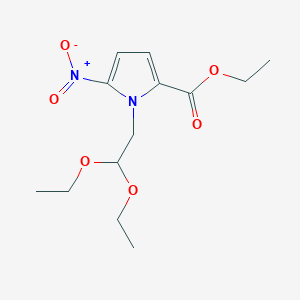
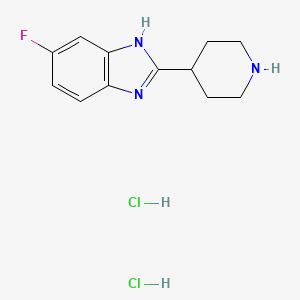

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)


![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)
